Cas no 1174223-26-7 (2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene)

2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene is a brominated heterocyclic compound featuring a fused trithiophene core. Its highly conjugated structure and electron-deficient nature make it a valuable intermediate in organic electronics, particularly for the synthesis of n-type semiconductors and optoelectronic materials. The strategic placement of bromine atoms at the 2, 5, and 8 positions enhances its reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, facilitating the development of extended π-systems for use in organic field-effect transistors (OFETs) and photovoltaic devices. Its thermal stability and well-defined substitution pattern contribute to precise molecular engineering in advanced material applications.
2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene structure
1174223-26-7 structure
商品名:2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene
CAS番号:1174223-26-7
MF:C12H3Br3S3
メガワット:483.06
CID:5087496
PubChem ID:58400797

2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene 化学的及び物理的性質

名前と識別子

    • 2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene
    • 4,9,14-tribromo-3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene
    • 1174223-26-7
    • QGROIEURFZUIHM-UHFFFAOYSA-N
    • 2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b']trithiophene
    • 4,9,14-tribromo-3,8,13-trithiatetracyclo[10.3.0.0(2),?.0?,(1)(1)]pentadeca-1(12),2(6),4,7(11),9,14-hexaene
    • F82895
    • SCHEMBL2233362
    • Benzo[1,2-b:3,4-b':5,6-b'']trithiophene, 2,5,8-tribromo-
    • BS-53748
    • CS-0170349
    • インチ: 1S/C12H3Br3S3/c13-7-1-4-10(16-7)5-2-9(15)18-12(5)6-3-8(14)17-11(4)6/h1-3H
    • InChIKey: QGROIEURFZUIHM-UHFFFAOYSA-N
    • ほほえんだ: C1(=CC2C3SC(Br)=CC=3C3SC(Br)=CC=3C=2S1)Br

計算された属性

  • せいみつぶんしりょう: 481.69265g/mol
  • どういたいしつりょう: 479.69470g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 0
  • 複雑さ: 297
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 8.1
  • トポロジー分子極性表面積: 84.7Ų

2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1240989-250mg
2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b"]trithiophene
1174223-26-7 97%
250mg
¥2191.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1240989-1g
2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b"]trithiophene
1174223-26-7 97%
1g
¥5040.00 2024-08-09
Ambeed
A1475655-100mg
2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene
1174223-26-7 97%
100mg
$226.0 2025-02-25
1PlusChem
1P024HXA-250mg
2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b"]trithiophene
1174223-26-7 97%
250mg
$229.00 2023-12-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSU016-1g
4,9,14-tribromo-3,8,13-trithiatetracyclo[10.3.0.0²,⁶.0⁷,¹¹]pentadeca-1(12),2(6),4,7(11),9,14-hexaene
1174223-26-7 95%
1g
¥3650.0 2024-04-25
Key Organics Ltd
BS-53748-0.25g
4,9,14-tribromo-3,8,13-trithiatetracyclo[10.3.0.0²,⁶.0⁷,¹¹]pentadeca-1(12),2(6),4,7(11),9,14-hexaene
1174223-26-7 >97%
0.25g
£512.00 2025-02-24
Key Organics Ltd
BS-53748-50mg
4,9,14-tribromo-3,8,13-trithiatetracyclo[10.3.0.0²,⁶.0⁷,¹¹]pentadeca-1(12),2(6),4,7(11),9,14-hexaene
1174223-26-7 >97%
50mg
£214.46 2025-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1240989-100mg
2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b"]trithiophene
1174223-26-7 97%
100mg
¥1314.00 2024-08-09
Ambeed
A1475655-1g
2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene
1174223-26-7 97%
1g
$945.0 2025-02-25
Aaron
AR024I5M-100mg
2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b"]trithiophene
1174223-26-7 97%
100mg
$117.00 2025-02-13

2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene 関連文献

2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiopheneに関する追加情報

Comprehensive Overview of 2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene (CAS No. 1174223-26-7)

2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene (CAS No. 1174223-26-7) is a highly specialized organic compound that has garnered significant attention in the fields of materials science and organic electronics. This compound belongs to the class of benzo-trithiophene derivatives, which are known for their unique electronic properties and potential applications in optoelectronic devices. The presence of three bromine atoms at the 2, 5, and 8 positions of the benzo-trithiophene backbone enhances its reactivity and makes it a valuable intermediate in the synthesis of advanced materials.

In recent years, the demand for organic semiconductors and π-conjugated systems has surged due to their applications in flexible electronics, solar cells, and light-emitting diodes (LEDs). 2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene is particularly noteworthy for its ability to form stable charge-transfer complexes, which are critical for improving the efficiency of organic photovoltaic devices. Researchers are actively exploring its potential in perovskite solar cells and OLED displays, aligning with the global push toward sustainable energy solutions.

The synthesis of 2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene involves multi-step reactions, including bromination and cyclization processes. Its high purity and structural uniformity are essential for ensuring consistent performance in end-use applications. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly employed to characterize this compound. The compound's thermal stability and solubility in organic solvents further contribute to its versatility in industrial and research settings.

From an environmental perspective, the development of halogenated organic compounds like 2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene has raised questions about their ecological impact. However, advancements in green chemistry and sustainable synthesis methods are addressing these concerns. For instance, researchers are investigating catalyst-free reactions and biodegradable solvents to minimize waste and reduce the environmental footprint of such compounds.

The commercial availability of 2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene (CAS No. 1174223-26-7) is limited, but its niche applications in advanced materials and nanotechnology make it a sought-after reagent. Suppliers often highlight its high reactivity and compatibility with cross-coupling reactions, which are pivotal for constructing complex π-conjugated systems. As the demand for flexible electronics and wearable technology grows, this compound is expected to play a pivotal role in next-generation device fabrication.

In summary, 2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene (CAS No. 1174223-26-7) represents a cutting-edge compound with immense potential in modern technology. Its unique electronic properties, coupled with its applicability in renewable energy and optoelectronics, position it as a key player in the ongoing evolution of functional materials. Continued research and innovation will likely unlock new avenues for its utilization, further solidifying its importance in the scientific community.

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